4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL
Description
4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the triazole ring and the phenolic group in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-11-4-2-3-5-14(11)15-18-19-16(22)20(15)17-10-12-6-8-13(21)9-7-12/h2-10,21H,1H3,(H,19,22)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDIVKHEKNWGPT-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves the condensation of 3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazole with 4-hydroxybenzaldehyde. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used as a corrosion inhibitor for metals and alloys.
Mechanism of Action
The biological activity of 4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is primarily attributed to its ability to interact with various molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. The phenolic group can participate in hydrogen bonding and π-π interactions with proteins, affecting their function. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-mercapto-5-phenyl-1,2,4-triazole: Known for its antifungal and anticancer activities.
2-((5-Mercapto-1,3,4-thiadiazol-2-ylimino)methyl)phenol: Used as a corrosion inhibitor.
1,2,4-Triazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
4-(((3-MERCAPTO-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL stands out due to its unique combination of a triazole ring and a phenolic group, which imparts distinct chemical reactivity and biological activity. Its ability to act as both an antimicrobial agent and a corrosion inhibitor makes it a versatile compound with multiple applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
